![molecular formula C4H5NO2 B058015 Succinimide CAS No. 123-56-8](/img/structure/B58015.png)
Succinimide
Overview
Description
Succinimide is an organic compound with the formula (CH2)2(CO)2NH . It is a white solid used in various organic syntheses and some industrial silver plating processes . The compound is classified as a cyclic imide .
Synthesis Analysis
Succinimide may be prepared by the thermal decomposition of ammonium succinate . A manganese pincer complex catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . The reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign .Molecular Structure Analysis
The molecular formula of Succinimide is C4H5NO2 . The molecular weight is 99.09 .Chemical Reactions Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .Physical And Chemical Properties Analysis
Succinimide is a colorless needle-like crystal or thin flake with a light brown luster . It is soluble in water and ethanol, but insoluble in ether and chloroform . The melting point is 123-125 °C (lit.), and the boiling point is 285-290 °C (lit.) .Scientific Research Applications
Antioxidant and Antimicrobial Agent
Succinimide derivatives have been found to exhibit potential antimicrobial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . They also show antioxidant properties, enhancing DPPH and ABTS antioxidant activities . This suggests that further development in these succinimide derivatives can lead to their potential use as antibacterial and antioxidant agents in pharmaceutical industries .
Therapeutic Monoclonal Antibodies
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule . Therefore, understanding and controlling succinimide formation is crucial in the development of therapeutic mAbs .
Organic Syntheses
Succinimide is used in organic syntheses . It plays a significant role in the formation of covalent bonds between proteins, peptides, and plastics .
Industrial Silver Plating Processes
In industrial applications, succinimide is used in silver plating processes . It helps in the deposition of silver on various substrates, contributing to the durability and aesthetic appeal of the plated items .
Anticonvulsant Drugs
Succinimide is used in the formulation of anticonvulsant drugs such as ethosuximide, phensuximide, and methsuximide . These drugs are used in the treatment of seizures, particularly absence seizures .
Zebrafish Larvae Toxicity Studies
Succinimide derivatives have been used in toxicity studies involving zebrafish larvae . They have been found to upregulate superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) enzyme levels in zebrafish larvae under oxidative stressed conditions .
Safety And Hazards
Succinimide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Succinimide formation in the CDR of a therapeutic mAb can have a strong negative impact on the potency of the molecule . Future research could focus on characterizing the site of succinimide accumulation in the CDR of a therapeutic mAb and understanding its effects on potency . Furthermore, mitigating succinimide accumulation through changes in formulation could be a potential area of exploration .
properties
IUPAC Name |
pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25950-42-9, Array | |
Record name | 2,5-Pyrrolidinedione, homopolymer | |
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Record name | Succinimide | |
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DSSTOX Substance ID |
DTXSID8051629 | |
Record name | Succinimide | |
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Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimide | |
CAS RN |
123-56-8, 584-43-0 | |
Record name | Succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succinimide | |
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Record name | Succinimide | |
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Record name | SUCCINIMIDE | |
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Record name | Succinimide | |
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Record name | SUCCINIMIDE | |
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Record name | Succinimide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of succinimide?
A1: The molecular formula of succinimide is C4H5NO2, and its molecular weight is 99.09 g/mol.
Q2: How does the structure of succinimide contribute to its interfacial activity?
A3: Succinimides behave as amphiphilic molecules due to their polar headgroup (the succinimide ring) and hydrophobic tail (typically a hydrocarbon chain) [, ]. The interfacial activity of mono succinimides is superior to that of bis- or multi-succinimides, suggesting that increasing the size of the polar headgroup decreases its effectiveness at the interface [].
Q3: How can succinimides be synthesized from maleic anhydride?
A4: Succinimides can be synthesized through a multi-step process. First, maleic anhydride reacts with a primary amine to form a maleamide monomer. This monomer undergoes in-situ polymerization at elevated temperatures (150 °C or less under vacuum) to yield polymaleimides. These polymers often exhibit a deep red color, attributed to decarboxylation leading to conjugated unsaturation or the formation of furan-pyrol derivatives [].
Q4: What is the role of succinimide resin in ester hydrolysis?
A5: Poly(p-vinylbenzyl succinimide) resin, synthesized by reacting chloromethylated polystyrene with succinimide, exhibits catalytic activity in ester hydrolysis reactions []. This activity is attributed to the presence of the succinimide group within the resin structure.
Q5: Can N-bromosuccinimide be used for decarboxylation reactions?
A6: Yes, N-bromosuccinimide can decarboxylate amino acids, peptides, and proteins in aqueous solutions []. This reaction proceeds at room temperature and offers a potential method for determining amino acid concentrations and identifying end-group carboxyls in peptides and proteins.
Q6: Are there any applications of succinimide derivatives in materials science?
A7: Yes, polyisobutylene succinimide is a common component of engine oil additives, acting as a dispersant to prevent the aggregation of carbonaceous deposits [, , ].
Q7: What is the role of succinimide in protein aging?
A8: Asparagine and aspartic acid residues in proteins can spontaneously cyclize to form succinimides, particularly in mildly acidic conditions and at elevated temperatures [, , , ]. This process is often considered a form of protein damage as succinimide hydrolysis yields a mixture of aspartate and isoaspartate, potentially altering protein structure and function [, , , ].
Q8: Can succinimide formation in proteins be beneficial?
A9: While often detrimental, succinimide formation can, in rare cases, contribute to protein stability []. Additionally, succinimides could potentially act as a mechanism for phosphoaspartate autophosphatase activity if hydrolysis favors aspartate formation [].
Q9: How does succinimide formation impact the immune response?
A10: Succinimide formation in peptides can alter their recognition by cytotoxic T lymphocytes (CTLs) []. CTLs primed against a peptide containing a cyclized asparagine (succinimide) residue showed specific recognition for the modified peptide, exhibiting only weak cross-reactivity with the parent peptide containing unmodified asparagine. This suggests that succinimide-containing peptides could act as altered self-antigens, potentially triggering autoimmune responses.
Q10: What are the known pharmacological activities of succinimide derivatives?
A10: Succinimide derivatives exhibit diverse pharmacological activities:
Q11: Are there any concerns regarding the stability of succinimide-containing therapeutics?
A12: The succinimide ring in antibody-drug conjugates (ADCs) and protein-drug conjugates (PDCs) can hydrolyze, impacting their stability, exposure, and efficacy []. Hydrolysis can occur during various stages, including drug product storage, in vivo circulation, and ex vivo sample preparation.
Q12: How is computational chemistry used to study succinimide derivatives?
A13: Computational techniques like molecular modeling provide insights into the interactions of succinimide derivatives with their targets [, ]. Molecular docking studies, for example, are used to analyze the binding affinity and binding energies of succinimide derivatives with enzymes like AChE, BChE, COX-2, 5-LOX, and α-amylase, offering insight into their potential as drug candidates.
Q13: What are the environmental implications of using succinimide derivatives?
A15: While the provided research doesn't delve deeply into the environmental impact of succinimides, it's crucial to consider their potential effects when used as engine oil additives []. Further research on the biodegradability and ecotoxicological effects of succinimide derivatives is needed to ensure responsible use and disposal.
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